Ajugarin III
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Overview
Description
Ajugarin III is a neo-clerodane diterpenoid compound isolated from the plant genus Ajuga, specifically from Ajuga remota . This compound is known for its antifeedant properties against pest insects, making it a subject of interest in both agricultural and medicinal research . This compound has a molecular formula of C24H36O8 and a molecular weight of 452.54 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ajugarin III involves several steps, starting from simpler diterpenoid precursors. The synthetic route typically includes oxidation, reduction, and esterification reactions under controlled conditions . The exact synthetic pathway can vary, but it generally requires the use of reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and esterifying agents (e.g., acetic anhydride) .
Industrial Production Methods: advancements in synthetic biology and chemical engineering may pave the way for scalable production methods in the future .
Chemical Reactions Analysis
Types of Reactions: Ajugarin III undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further studied for their biological activities .
Scientific Research Applications
Ajugarin III has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying neo-clerodane diterpenoids and their chemical properties.
Biology: Investigated for its role in plant defense mechanisms against herbivores.
Medicine: Explored for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Potential use in developing natural pesticides and insect repellents.
Mechanism of Action
Comparison with Similar Compounds
- Ajugarin I
- Ajugarin II
- Clerodin
Properties
CAS No. |
62640-07-7 |
---|---|
Molecular Formula |
C24H36O8 |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
[(4R,4aR,5S,7R,8S,8aR)-5-acetyloxy-4-hydroxy-4-(hydroxymethyl)-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-4a-yl]methyl acetate |
InChI |
InChI=1S/C24H36O8/c1-15-10-20(32-17(3)27)24(14-31-16(2)26)19(6-5-8-23(24,29)13-25)22(15,4)9-7-18-11-21(28)30-12-18/h11,15,19-20,25,29H,5-10,12-14H2,1-4H3/t15-,19-,20+,22+,23+,24+/m1/s1 |
InChI Key |
CKFVDHQBDIXHOT-PGQNDPHJSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@@]2([C@@H]([C@@]1(C)CCC3=CC(=O)OC3)CCC[C@@]2(CO)O)COC(=O)C)OC(=O)C |
Canonical SMILES |
CC1CC(C2(C(C1(C)CCC3=CC(=O)OC3)CCCC2(CO)O)COC(=O)C)OC(=O)C |
Origin of Product |
United States |
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